BKT140 was developed from prior research focused on blocking the CXCR4 receptor, initially aimed at treating human immunodeficiency virus infections. It is classified as an antineoplastic agent due to its ability to inhibit tumor growth and promote apoptosis in cancer cells. The compound's chemical structure is characterized by a sequence of fourteen amino acids, contributing to its stability and efficacy as a CXCR4 antagonist.
The synthesis of BKT140 involves several key steps:
The molecular weight of BKT140 is approximately 1,588 Da, with specific structural modifications that enhance its bioavailability and stability in biological systems .
BKT140 consists of a linear peptide chain with specific amino acid substitutions that enhance its binding affinity for CXCR4. The structure includes:
Molecular modeling studies suggest that BKT140 adopts a specific three-dimensional structure that optimizes its interaction with the CXCR4 receptor, facilitating effective antagonism .
BKT140 primarily functions through competitive inhibition of the CXCR4 receptor. Key reactions include:
The mechanism of action of BKT140 involves several steps:
BKT140 has several significant applications in scientific research and clinical settings:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: